molecular formula C23H16FN3 B2965867 5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-33-5

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2965867
CAS No.: 866341-33-5
M. Wt: 353.4
InChI Key: CKULGZSJOLVWHD-UHFFFAOYSA-N
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Description

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, along with benzyl, fluoro, and phenyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate to yield the desired pyrazoloquinoline compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyrazoloquinoline derivatives.

Scientific Research Applications

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a potential inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular signaling pathways . The compound’s binding to the active site of the enzyme can inhibit its activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline derivative with similar structural features but different substituents.

    Quinoline derivatives: Compounds like chloroquine and camptothecin, which share the quinoline core structure but have different functional groups.

Uniqueness

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of benzyl, fluoro, and phenyl substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-benzyl-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c24-18-11-12-21-19(13-18)23-20(15-27(21)14-16-7-3-1-4-8-16)22(25-26-23)17-9-5-2-6-10-17/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKULGZSJOLVWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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